molecular formula C11H13N3O3 B14887704 n-Cyclopropyl-n-(5-methylpyrazine-2-carbonyl)glycine

n-Cyclopropyl-n-(5-methylpyrazine-2-carbonyl)glycine

Cat. No.: B14887704
M. Wt: 235.24 g/mol
InChI Key: KAMVDRUTQWIIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopropyl-n-(5-methylpyrazine-2-carbonyl)glycine is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methylpyrazine moiety, and a glycine residue. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-n-(5-methylpyrazine-2-carbonyl)glycine typically involves the reaction of cyclopropylamine with 5-methylpyrazine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-n-(5-methylpyrazine-2-carbonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

n-Cyclopropyl-n-(5-methylpyrazine-2-carbonyl)glycine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-n-(5-methylpyrazine-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-n-(5-methylpyrazine-2-carbonyl)glycine is unique due to the presence of the glycine residue, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-[cyclopropyl-(5-methylpyrazine-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C11H13N3O3/c1-7-4-13-9(5-12-7)11(17)14(6-10(15)16)8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,15,16)

InChI Key

KAMVDRUTQWIIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(CC(=O)O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.